N-{[4-(Pentyloxy)phenyl]methyl}formamide
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Overview
Description
N-{[4-(Pentyloxy)phenyl]methyl}formamide is an organic compound that belongs to the class of amides It features a formamide group attached to a benzene ring substituted with a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Pentyloxy)phenyl]methyl}formamide typically involves the reaction of 4-(pentyloxy)benzylamine with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Pentyloxy)phenyl]methyl}formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
N-{[4-(Pentyloxy)phenyl]methyl}formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(Pentyloxy)phenyl]methyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, influencing the activity of the target molecules. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(Methoxy)phenyl]methyl}formamide: Similar structure but with a methoxy group instead of a pentyloxy group.
N-{[4-(Ethoxy)phenyl]methyl}formamide: Contains an ethoxy group in place of the pentyloxy group.
N-{[4-(Butoxy)phenyl]methyl}formamide: Features a butoxy group instead of a pentyloxy group.
Uniqueness
N-{[4-(Pentyloxy)phenyl]methyl}formamide is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
89790-09-0 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[(4-pentoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-9-16-13-7-5-12(6-8-13)10-14-11-15/h5-8,11H,2-4,9-10H2,1H3,(H,14,15) |
InChI Key |
OPVYMXVIOZZOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC=O |
Origin of Product |
United States |
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